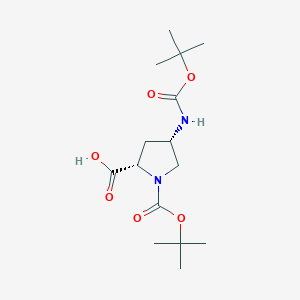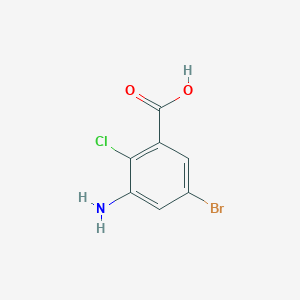
3,5-Dibromo-4-methoxypyridine
Vue d'ensemble
Description
3,5-Dibromo-4-methoxypyridine, also known as 3,5-DBMP, is an organic compound which is used in many scientific research experiments. It is a colorless, water-soluble, and volatile liquid with a molecular weight of 221.02 g/mol. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is used in a variety of scientific research applications.
Applications De Recherche Scientifique
Nitration and Derivative Formation
3,5-Dibromo-4-methoxypyridine is involved in various nitration processes. For instance, the nitration of derivatives like 3-bromo-5-methoxypyridine-N-oxide yields unique nitro compounds (Hertog, Ammers, & Schukking, 2010). Similarly, its reactions with methoxide and methanethiolate ions in dimethylformamide lead to products of mono- or bis-substitution (Testaferri, Tiecco, Tingoli, Bartoli, & Massoli, 1985).
Stability in Water
Research indicates that derivatives generated from 4-methoxypyridine-2,6-dicarbaldehyde show remarkable stability in water, which is significant for various chemical syntheses (Saggiomo & Lüning, 2008).
Interaction with Nucleophiles
The interaction between this compound and nucleophiles like methoxide ion in certain solvents has been studied, revealing insights into sigma complex formation and stability (Biffin, Miller, Moritz, & Paul, 1970).
Synthesis of Alkaloids
Methoxypyridines, including this compound derivatives, have been utilized in the synthesis of complex organic compounds like Lycopodium alkaloids (Bisai & Sarpong, 2010).
Chemoselective Demethylation
A chemoselective demethylation method for various methoxypyridine derivatives, including this compound, has been developed, demonstrating its utility in the efficient synthesis of important substances (Makino, Hasegawa, Inoue, Araki, Tabata, Oshitari, Ito, Natsugari, & Takahashi, 2019).
Synthesis of Complex Molecules
Research has shown that this compound is key in synthesizing complex molecules, such as 3-acetylamino-5-ethoxypyridine, through various intermediate steps (Hertog, Falter, & Linde, 1948).
Safety and Hazards
The safety information available indicates that 3,5-Dibromo-4-methoxypyridine may be harmful if swallowed . It’s recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . Always handle it with appropriate personal protective equipment and ensure adequate ventilation .
Mécanisme D'action
Target of Action
It’s known that this compound is often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
The mode of action of 3,5-Dibromo-4-methoxypyridine is primarily through its role as a reagent in organic synthesis. In Suzuki-Miyaura cross-coupling reactions, it can act as a boron reagent, contributing to the formation of carbon-carbon bonds . The specifics of its interaction with other compounds in these reactions depend on the exact conditions and reactants used.
Result of Action
The result of this compound’s action is the formation of new compounds through reactions like the Suzuki-Miyaura cross-coupling . The exact molecular and cellular effects would depend on the specific compounds being synthesized.
Analyse Biochimique
Biochemical Properties
3,5-Dibromo-4-methoxypyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with enzymes such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), where it acts as a probe for the active site of the enzyme . The interaction involves hydrogen bonding, which is crucial for the inhibition of 17β-HSD3. This compound’s ability to inhibit specific enzymes makes it valuable for studying enzyme mechanisms and developing potential therapeutic agents.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the expression of genes involved in metabolic pathways and cell cycle regulation . The compound’s effects on cellular metabolism include alterations in the levels of key metabolites, which can affect overall cellular function and viability.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It exerts its effects by inhibiting or activating enzymes through direct binding to their active sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression, which may have implications for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter the levels of specific metabolites . For example, it may be metabolized through oxidative pathways, leading to the formation of reactive intermediates that can further interact with cellular components.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound are critical for its biochemical activity and effectiveness in targeting specific enzymes or pathways.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can determine its accessibility to target enzymes and influence its overall biochemical effects.
Propriétés
IUPAC Name |
3,5-dibromo-4-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITQLRNAXLKYCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617778 | |
| Record name | 3,5-Dibromo-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25813-24-5 | |
| Record name | 3,5-Dibromo-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1321347.png)




![1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1321360.png)


![Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1321367.png)
![2-[Cyclohexyl(ethyl)amino]nicotinic acid](/img/structure/B1321372.png)

